Ethyl 3-(2-bromophenoxy)prop-2-enoate
Description
Ethyl 3-(2-bromophenoxy)prop-2-enoate is an α,β-unsaturated ester characterized by a 2-bromophenoxy substituent at the β-position of the propenoate backbone. Its structure comprises a conjugated enoate system, which confers reactivity in Michael addition and cyclization reactions. The bromine atom at the ortho position of the phenoxy group enhances electron-withdrawing effects, influencing both chemical reactivity and intermolecular interactions (e.g., hydrogen bonding, halogen bonding) .
Properties
Molecular Formula |
C11H11BrO3 |
|---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
ethyl 3-(2-bromophenoxy)prop-2-enoate |
InChI |
InChI=1S/C11H11BrO3/c1-2-14-11(13)7-8-15-10-6-4-3-5-9(10)12/h3-8H,2H2,1H3 |
InChI Key |
LDGCVEYJTKTQEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=COC1=CC=CC=C1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-Bromophenoxy)acrylate typically involves the reaction of 2-bromophenol with ethyl acrylate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of Ethyl 3-(2-Bromophenoxy)acrylate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2-Bromophenoxy)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions with the use of solvents like ethanol or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and various substituted amines.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, such as alcohols or ketones.
Scientific Research Applications
Ethyl 3-(2-Bromophenoxy)acrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 3-(2-Bromophenoxy)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acrylate group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs and their substituent-driven differences:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The 2-bromophenoxy group in the target compound enhances electrophilicity at the α,β-unsaturated carbonyl, favoring nucleophilic attacks compared to methoxy or hydroxyl substituents .
- Biological Activity : Ethyl-p-methoxycinnamate (4-methoxyphenyl derivative) exhibits tyrosinase inhibition, while ethyl caffeate’s dihydroxy groups contribute to radical scavenging, highlighting substituent-dependent bioactivity .
Physicochemical Properties
| Property | This compound | Ethyl Caffeate | Ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate |
|---|---|---|---|
| LogP (Predicted) | ~3.2 | ~1.8 | ~2.5 |
| Solubility | Low in water; soluble in organic solvents | Moderate in ethanol | High in DMSO, ethyl acetate |
| UV-Vis λmax | ~280 nm (π→π* transition) | ~320 nm | ~270 nm |
- Polarity : The dihydroxyphenyl group in ethyl caffeate increases hydrophilicity, reducing LogP compared to brominated or methoxylated analogs .
- Spectroscopic Signatures: Bromine’s heavy atom effect may enhance spin-orbit coupling, affecting fluorescence properties relative to non-halogenated derivatives.
Biological Activity
Ethyl 3-(2-bromophenoxy)prop-2-enoate, also known as Ethyl 3-(2-bromophenoxy)acrylate, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHBrO
- Molecular Weight : Approximately 271.11 g/mol
- Functional Groups : The compound features an acrylate group and a bromine atom attached to a phenoxy group, which enhances its reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the bromine atom and the acrylate moiety significantly enhances its reactivity and binding affinity, allowing it to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to inhibition or modulation of protein activity, making it a candidate for drug development and therapeutic applications.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial effects, indicating potential applications in treating infections.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cell proliferation through the modulation of specific biochemical pathways involved in cancer progression.
Comparative Analysis
This compound can be compared with other related compounds to highlight its unique properties. The following table summarizes key features of similar compounds:
| Compound Name | Key Features |
|---|---|
| Ethyl 3-(4-bromophenoxy)prop-2-enoate | Bromine at para position; different reactivity |
| Ethyl 3-(2-chlorophenoxy)prop-2-enoate | Contains chlorine instead of bromine |
| Ethyl 3-(2-iodophenoxy)prop-2-enoate | Iodine substitution affects reactivity |
| Ethyl 3-(2-fluorophenoxy)prop-2-enoate | Fluorine substitution leads to distinct properties |
The unique positioning of the bromine atom in this compound influences its reactivity compared to its chloro, iodo, and fluoro analogs, making it particularly useful in synthetic and medicinal chemistry.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Enzyme Inhibition : A systematic screening revealed that this compound could inhibit certain enzymes associated with cancer cell proliferation. The specific IC values indicate a promising lead for further development as an anticancer agent .
- Antimicrobial Activity Assessment : In vitro tests demonstrated significant antimicrobial effects against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
- Mechanistic Insights : Research utilizing molecular docking studies has provided insights into how this compound interacts with target proteins, further elucidating its mechanism of action in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
